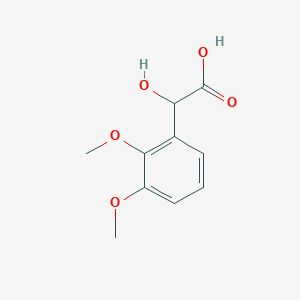
2-(2,3-Dimethoxyphenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H12O5 It is characterized by the presence of two methoxy groups attached to a benzene ring, which is further connected to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,3-Dimethoxyphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2,3-Dimethoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethoxyphenyl)acetic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 2,3-Dimethoxybenzoic acid
Comparison
2-(2,3-Dimethoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both methoxy and hydroxyacetic acid groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes.
Biological Activity
2-(2,3-Dimethoxyphenyl)-2-hydroxyacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a hydroxyacetic acid moiety attached to a dimethoxy-substituted phenyl group. This structural configuration is believed to influence its interaction with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups may enhance electron donation, thereby increasing the compound's ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This inhibition could contribute to its potential use in treating inflammatory diseases.
Antimicrobial Properties
Compounds structurally related to this compound have shown promising antimicrobial activity against various pathogens. This suggests that further investigation into its antimicrobial efficacy could be warranted.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Interaction with Enzymes : The hydroxyacetic acid moiety may facilitate interactions with specific enzymes or receptors, leading to altered biochemical pathways.
- Molecular Binding : The dimethoxy substitution may enhance binding affinity to molecular targets, influencing cellular responses.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of similar compounds. For example, a study on related phenolic compounds demonstrated significant inhibition of bacterial growth at varying concentrations (Table 1).
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 15 | Strong |
| Compound B | 30 | Moderate |
| Compound C | 45 | Weak |
Case Studies
A notable case study involved the evaluation of a closely related compound's effects on inflammation in animal models. The results indicated a marked reduction in inflammatory markers following treatment, supporting the potential anti-inflammatory properties of dimethoxy-substituted phenolic acids.
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O5/c1-14-7-5-3-4-6(9(7)15-2)8(11)10(12)13/h3-5,8,11H,1-2H3,(H,12,13) |
InChI Key |
OODLUGWLLHDFCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















